molecular formula C20H27ClN2O7 B152677 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt CAS No. 138182-20-4

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

Cat. No.: B152677
CAS No.: 138182-20-4
M. Wt: 442.9 g/mol
InChI Key: CGXWVPSZSVEFAI-CYRSAHDMSA-N
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Description

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, an insoluble salmon precipitate is formed that can be used in histochemical analysis of β-glucuronidase activity .


Chemical Reactions Analysis

This compound is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .


Physical and Chemical Properties Analysis

This compound is a solid and has a molecular weight of 442.89 . It is typically stored at -20°C and should be kept dry and protected from light .

Scientific Research Applications

Diagnostic Applications

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt has been employed in diagnostic media for identifying specific bacteria. For example, Kodaka et al. (1995) developed a medium containing this compound for Escherichia coli detection in urine samples. The sensitivity and specificity of this medium were 98.5% and 100%, respectively, demonstrating its effectiveness in bacterial identification (Kodaka et al., 1995).

Biotechnological Applications

This compound has also found applications in biotechnology. For instance, Fraňová et al. (2016) reported its use in assays for glucuronoyl esterases, enzymes that have potential applications in biomass conversion. They developed a method for the qualitative and quantitative assay of glucuronoyl esterases using chromogenic substrates derived from this compound (Fraňová et al., 2016).

Microbiological Research

In microbiological research, this compound has been used to detect enzyme activities in various microorganisms. Gottschalk et al. (1996) used it to detect endogenous beta-glucuronidase activity in Aspergillus niger, providing insights into the metabolic pathways of this fungus (Gottschalk et al., 1996).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the E. coli bacterium , and plays a crucial role in the hydrolysis of glucuronides, a key step in the metabolism of various substances.

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme interacts with the compound, it cleaves it, leading to the production of a colored precipitate . This color change can be used to detect the presence and activity of the enzyme.

Result of Action

The cleavage of the compound by β-glucuronidase results in the production of a salmon-colored or rose-colored precipitate. This color change provides a visual indication of the presence and activity of the enzyme, making the compound useful in various applications, such as the detection of E. coli contamination .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXWVPSZSVEFAI-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 2
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 3
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 4
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 5
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 6
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

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